2-Bromo-4-(methoxymethyl)-oxazole
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Overview
Description
2-Bromo-4-(methoxymethyl)-oxazole is a heterocyclic organic compound that features a bromine atom and a methoxymethyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methoxymethyl)-oxazole typically involves the bromination of 4-(methoxymethyl)-oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and to minimize human error .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(methoxymethyl)-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-(methoxymethyl)-oxazole derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Oxidized derivatives may include oxazole-4-carboxylic acids or related compounds.
Reduction Products: Reduced derivatives might include oxazole-4-methanol or similar compounds.
Scientific Research Applications
2-Bromo-4-(methoxymethyl)-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 2-Bromo-4-(methoxymethyl)-oxazole exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- 2-Bromo-4-methyl-oxazole
- 2-Bromo-4-(methoxyphenyl)-oxazole
- 2-Bromo-4-(methoxycarbonyl)-oxazole
Uniqueness: 2-Bromo-4-(methoxymethyl)-oxazole is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or material properties .
Properties
Molecular Formula |
C5H6BrNO2 |
---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
2-bromo-4-(methoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H6BrNO2/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3 |
InChI Key |
SHEPTFKZHFGASO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=COC(=N1)Br |
Origin of Product |
United States |
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